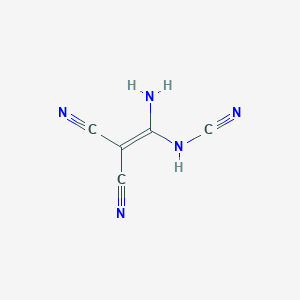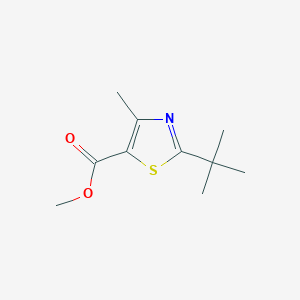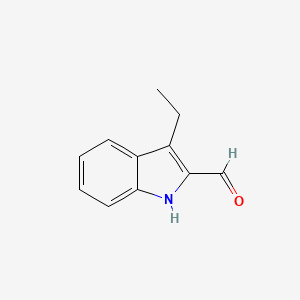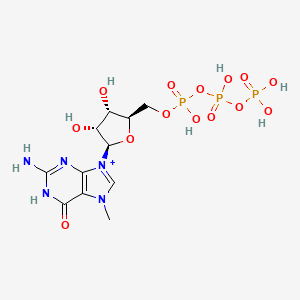
3',5'-Dinitro-4'-dipropylaminoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',5'-Dinitro-4'-dipropylaminoacetophenone is an organic compound with a complex structure that includes a phenyl ring substituted with dipropylamino and dinitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3',5'-Dinitro-4'-dipropylaminoacetophenone typically involves multiple steps, starting with the preparation of the phenyl ring with appropriate substituents. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the correct substitution pattern on the phenyl ring. For example, nitration reactions are used to introduce nitro groups, while amination reactions are employed to attach the dipropylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3',5'-Dinitro-4'-dipropylaminoacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3',5'-Dinitro-4'-dipropylaminoacetophenone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3',5'-Dinitro-4'-dipropylaminoacetophenone involves its interaction with specific molecular targets and pathways. The compound’s dipropylamino and dinitro groups play a crucial role in its reactivity and biological activity. For example, the nitro groups can participate in redox reactions, while the dipropylamino group can interact with biological receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted ethanones and phenyl derivatives, such as:
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- Ethanone, 1-(4-ethylphenyl)-
Uniqueness
3',5'-Dinitro-4'-dipropylaminoacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
52129-71-2 |
|---|---|
Formule moléculaire |
C14H19N3O5 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
1-[4-(dipropylamino)-3,5-dinitrophenyl]ethanone |
InChI |
InChI=1S/C14H19N3O5/c1-4-6-15(7-5-2)14-12(16(19)20)8-11(10(3)18)9-13(14)17(21)22/h8-9H,4-7H2,1-3H3 |
Clé InChI |
VAKVTKYOQPQPJM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-acetylphenyl)methyl]acetamide](/img/structure/B8592019.png)

![2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one](/img/structure/B8592041.png)






![6-bromo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8592103.png)




